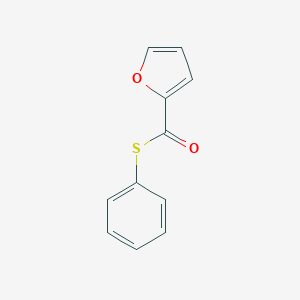

S-phenyl furan-2-carbothioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17357-38-9 |

|---|---|

Molecular Formula |

C11H8O2S |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

S-phenyl furan-2-carbothioate |

InChI |

InChI=1S/C11H8O2S/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H |

InChI Key |

XCQROCMQSAUOTM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC(=O)C2=CC=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)C2=CC=CO2 |

Other CAS No. |

17357-38-9 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of S Phenyl Furan 2 Carbothioate

Acyl Transfer Reactions of the Thioester Moiety

Thioesters, such as S-phenyl furan-2-carbothioate, are recognized as effective acyl transfer agents in both biological and synthetic organic chemistry. researchgate.net The reactivity of the thioester group is attributed to the weaker overlap between the orbitals of the sulfur and the carbonyl group, which activates the carbonyl for nucleophilic attack. researchgate.net This inherent reactivity allows thioesters to participate in various acyl transfer reactions, where the acyl group (in this case, furan-2-carbonyl) is transferred to a nucleophile. These reactions are fundamental in the construction of new C-C, C-N, and C-O bonds. researchgate.net

The general order of reactivity for acyl C-X functional groups is amides < esters < thioesters, indicating that the conversion of more reactive thioesters to less reactive esters is a favorable process. rsc.org Due to the high leaving group ability of thiolates, thioesters are valuable intermediates in a variety of transformations. rsc.org

Decarbonylative Coupling Reactions of this compound

A significant transformation pathway for this compound involves decarbonylative coupling reactions. In these reactions, the carbonyl group is extruded as carbon monoxide, leading to the formation of a new carbon-sulfur bond. This process is typically catalyzed by transition metals like palladium and rhodium and serves as a powerful method for synthesizing thioethers. nsf.govnih.gov

Palladium-Catalyzed Intramolecular Decarbonylation

Palladium complexes are effective catalysts for the intramolecular decarbonylative coupling of this compound to produce 2-(phenylthio)furan. rsc.orgrsc.org This reaction proceeds through a proposed mechanism involving:

Oxidative addition of the thioester to the palladium(0) complex.

Decarbonylation of the resulting acyl-palladium(II) thiolate intermediate.

Reductive elimination from the aryl-palladium(II) thiolate to form the C-S bond and regenerate the palladium(0) catalyst. nih.gov

This methodology is noted for its practicality, broad substrate scope, and excellent functional group tolerance, operating under base-free conditions. rsc.org A typical procedure involves heating this compound with a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand, like 1,4-bis(diphenylphosphino)butane (B1266417), in a solvent like toluene (B28343). rsc.org Under these conditions, the reaction can achieve high yields of the corresponding thioether. For instance, the reaction of this compound (0.20 mmol) with Pd(OAc)2 (3 mol%) and 1,4-bis(diphenylphosphino)butane (6 mol%) in toluene at 160 °C for 15 hours afforded 2-(phenylthio)furan in 97% yield. rsc.org

Rhodium-Catalyzed Intramolecular Decarbonylation

Rhodium catalysts also facilitate the intramolecular decarbonylation of thioesters, providing an alternative to palladium and nickel-based systems. nsf.gov The rhodium-catalyzed decarbonylative thioetherification of this compound has been reported to proceed in high yield. nsf.gov A key advantage of the rhodium-catalyzed method is its ability to function without the need for phosphine ligands, inorganic bases, or other additives, employing commercially available [Rh(cod)Cl]2 as the catalyst. nsf.gov

This method demonstrates excellent functional group tolerance, even with substrates containing aryl bromides, which can be problematic with other metal catalysts. nsf.gov For example, the reaction of this compound with [Rh(cod)Cl]2 (2 mol%) in toluene at 160 °C for 15 hours resulted in an 88% yield of 2-(phenylthio)furan. nsf.gov

| Catalyst System | Conditions | Yield of 2-(phenylthio)furan | Reference |

|---|---|---|---|

| Pd(OAc)₂ / dppb | Toluene, 160 °C, 15 h | 97% | rsc.org |

| [Rh(cod)Cl]₂ | Toluene, 160 °C, 15 h | 88% | nsf.gov |

Functional Group Interconversions Involving Thioesters

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mevanderbilt.edu Thioesters are versatile intermediates in these transformations. researchgate.net For instance, the thioester group can be converted into other functionalities. While the conversion of esters to the more reactive thioesters presents challenges, the reverse transformation is more readily achievable. rsc.org

Recent advancements have enabled the direct interconversion between various carboxylic acid derivatives, including amide to thioester and ester to thioester, often employing transition-metal catalysis. rsc.org However, from a practical and environmental standpoint, transition-metal-free processes are often preferred. rsc.org The unique reactivity of thioesters also allows them to be used in the synthesis of other functional groups. For example, reduction of thioesters can lead to the formation of aldehydes. fiveable.me

Reactivity of the Furan (B31954) Nucleus in this compound Systems

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. ucalgary.capearson.com The presence of the oxygen heteroatom significantly influences the reactivity of the ring compared to benzene (B151609). ucalgary.ca

Derivatives and Analogs of S Phenyl Furan 2 Carbothioate in Advanced Chemical Research

Structural Modifications at the Thioester Linkage

The thioester group is a critical functional moiety in S-phenyl furan-2-carbothioate, and its modification offers a direct route to a diverse range of analogs. Research in this area has explored the synthesis of various S-aryl and S-alkyl furan-2-carbothioates, demonstrating the versatility of the core structure.

One significant transformation involving the thioester linkage is the rhodium-catalyzed decarbonylative thioetherification. In this reaction, this compound can be converted to 2-(phenylthio)furan. nsf.gov This process, which proceeds in the absence of phosphine (B1218219) ligands and other additives, involves the cleavage of the C-S bond and the removal of the carbonyl group, effectively transforming the thioester into a thioether. nsf.gov Another approach involves a nickel-catalyzed thioester transfer reaction, where the thioacyl group is transferred between different sp2-hybridized electrophiles, allowing for the synthesis of a wide array of structurally diverse new thioesters under mild conditions. nju.edu.cn

The synthesis of S-aryl furan-2-carbothioate analogs can be achieved through various methods. A common strategy involves the reaction of furan-2-carbonyl chloride with different thiophenols. Additionally, transition-metal-free cross-coupling reactions have been developed for the thioesterification of thiols with esters. sioc-journal.cn For instance, a range of aryl and heterocyclic esters can be transformed with thiols like hexane-1-thiol to yield the corresponding thioesters, such as S-hexyl furan-2-carbothioate. sioc-journal.cn A mild, transition-metal-free catalytic strategy has also been developed to construct thioesters via the selective N–C bond cleavage of activated primary amides, yielding products like S-(p-tolyl) furan-2-carbothioate. researchgate.net

These synthetic strategies are summarized in the table below:

| Starting Material(s) | Reagents/Catalyst | Product Example | Reference |

| This compound | [Rh(cod)Cl]₂ | 2-(Phenylthio)furan | nsf.gov |

| Aryl bromides/iodides, Aryl thioesters | NiCl₂·DME, Ligand, Zn | New thioesters | nju.edu.cn |

| Furan-2-carboxylate esters, Thiols | K₃PO₄ | S-alkyl/aryl furan-2-carbothioates | sioc-journal.cn |

| Activated primary amides, Thiols | Na₂CO₃ | S-(p-tolyl) furan-2-carbothioate | researchgate.net |

Functionalization of the Furan (B31954) Ring System

Altering the substituents on the furan ring of this compound profoundly influences its electronic properties and chemical reactivity.

The introduction of halogen atoms to the furan ring creates highly reactive intermediates for further chemical transformations. nih.gov 3,4-Dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA), are versatile reactants due to the presence of two labile halogen atoms and a reactive hydroxyl group. nih.govmdpi.com The hydroxyl group can be readily converted into ethers and esters, or further halogenated. nih.govmdpi.com

The reactivity of these halogenated furanones is notable. The two halogen atoms at the 3 and 4 positions have different reactivities, allowing for selective nucleophilic substitution. nih.gov This differential reactivity provides a pathway to a wide array of substituted furan derivatives. While not furan-2-carboxylates themselves, the synthetic principles derived from the study of these halogenated furanones are directly applicable to the synthesis of halogenated furan-2-carboxylates and their corresponding thioesters. The presence of halogens on the furan ring has been shown to facilitate intramolecular Diels-Alder reactions, an effect attributed to a combination of steric, conformational, and electronic factors. core.ac.uknih.gov This enhanced reactivity makes halogenated furans valuable synthons in organic chemistry.

The reactivity of the furan ring is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups, such as nitro or carboxyl groups, generally decrease the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions by lowering the energy of the highest occupied molecular orbital (HOMO). conicet.gov.arrsc.org Conversely, electron-donating groups, like alkoxy or alkyl groups, increase the reactivity in such cycloadditions. nih.govresearchgate.net

For instance, in Diels-Alder reactions of 2-furoic acids and their derivatives, the electron-withdrawing nature of the carboxyl group slows the reaction. rsc.org However, this effect can be mitigated by converting the carboxylic acid to its carboxylate salt, which diminishes the electron-withdrawing effect and increases the reaction rate. rsc.org A study on the reactivity of 2- and 3-substituted furans with maleic anhydride (B1165640) showed a general reactivity trend of OMe > Me > H > Cl > CF₃ > CHO > NO₂ > CN, highlighting the significant impact of the substituent's electronic properties. nih.gov In electrophilic substitution reactions, such as nitration or bromination of 2-(furan-2-yl)benzothiazole, the electrophile exclusively enters the 5-position of the furan ring, indicating the directing effect of the existing substituent. researchgate.net

The following table illustrates the effect of different substituents on the reactivity of the furan ring:

| Substituent Type | Position | Effect on Reactivity (Diels-Alder) | Example Substituent | Reference |

| Electron-Donating | 2 or 3 | Increases reactivity | -OMe, -Me | nih.govresearchgate.net |

| Electron-Withdrawing | 2 or 3 | Decreases reactivity | -COOH, -NO₂, -CHO | nih.govconicet.gov.arrsc.org |

| Halogen | Any | Increases reactivity (intramolecular) | -Cl, -Br | core.ac.uknih.gov |

Thioester-Containing Metal Complexes

The interaction of thioester-containing ligands with metal ions is a significant area of research in coordination chemistry. These ligands can coordinate to metal centers through various atoms, including the sulfur of the thioester group, the carbonyl oxygen, and other donor atoms present in the ligand structure. The resulting metal complexes often exhibit interesting structural features and can have applications in catalysis and materials science. While the direct coordination chemistry of this compound itself is not extensively documented in the reviewed literature, the coordination behavior of its de-esterified anionic form, furan-2-thiocarboxylate, has been the subject of detailed investigation. The following section delves into the rich coordination chemistry of this related species.

Coordination Chemistry of Furan-2-thiocarboxylates

The furan-2-thiocarboxylate anion (fCOS⁻) is a versatile ligand that can coordinate to metal ions in several ways, leading to a diverse range of coordination geometries and nuclearities in the resulting metal complexes. Research has demonstrated its ability to bind with a variety of metals, including copper(I), indium(III), nickel(II), and cadmium(II).

A series of copper(I) furan-2-thiocarboxylate complexes have been synthesized and structurally characterized. researchgate.netrsc.org These include mononuclear complexes such as [(PPh₃)₂Cu(fCOS)₂] and [(dppf)Cu(fCOS)·CH₃CN], as well as dinuclear complexes like [(PPh₃)₃Cu₂(μ-fCOS)(μ-Cl)] and [(dppee)Cu(μ-fCOS)]₂. researchgate.netrsc.org The coordination geometry around the Cu(I) center in these complexes varies, with distorted trigonal pyramidal, trigonal planar, and tetrahedral arrangements being observed. researchgate.netrsc.org

Indium(III) complexes with furan-2-thiocarboxylate have also been prepared, resulting in compounds like Et₃NH[In(SCOf)₄], iPr₂NH₂[In(SCOf)₄], [In(2,2'-bipy)(SCOf)₃], and [In(1,10-phen)(SCOf)₃]. nih.gov Additionally, heterobimetallic complexes containing both indium and copper or silver have been synthesized, such as [(SCOf)₂In(μ-SCOf)₂Cu(PPh₃)₂] and [(SCOf)₂In(μ-SCOf)₂Ag(PPh₃)₂]. nih.gov

In the realm of nickel(II) chemistry, a number of furan-2-thiocarboxylate complexes have been reported, including [Ni(tmeda)(fCOS)₂], [Ni(2,2'-bipy)(fCOS)₂], [Ni(1,10-Phen)(fCOS)₂], [Ni(opda)₂(fCOS)₂], [Ni(dppe)(fCOS)₂], and [Ni(dppee)(fCOS)₂]. nih.gov The geometry around the Ni(II) center in these complexes is influenced by the co-ligands, resulting in both square planar and octahedral structures. nih.gov

Cadmium(II) has also been shown to form a variety of complexes with the furan-2-thiocarboxylate ligand. nih.gov Examples include [(PPh₃)₂Cd(SCOf)₂], [PPh₄]₂[Cd(SCOf)₂(μ-Br)]₂, and the heterometallic complex [(PPh₃)₂Ag(μ₂-SCOf)₂Cd(SCOf)]. nih.gov The coordination geometries observed for cadmium in these complexes include distorted tetrahedral and distorted trigonal bipyramidal. nih.gov A particularly noteworthy cadmium complex, Na₂[(PPh₃)Cd(MeOH)(SCOf)₃]₂, exhibits a rare trigonal pyramidal geometry at the Cd(II) center. nih.gov

The furan-2-thiocarboxylate ligand can coordinate to metal centers in both monodentate and bidentate fashions, and it can also act as a bridging ligand between two metal centers. The specific coordination mode depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Table of Furan-2-thiocarboxylate Metal Complexes

| Complex | Metal Ion | Ancillary Ligands | Coordination Geometry | Reference |

|---|---|---|---|---|

[(PPh₃)₂Cu(fCOS)₂] |

Cu(I) | PPh₃ | Distorted Trigonal Pyramidal | researchgate.netrsc.org |

[(dppf)Cu(fCOS)·CH₃CN] |

Cu(I) | dppf, CH₃CN | Trigonal Planar | researchgate.netrsc.org |

Et₃NH[In(SCOf)₄] |

In(III) | Et₃NH⁺ | - | nih.gov |

[In(2,2'-bipy)(SCOf)₃] |

In(III) | 2,2'-bipy | - | nih.gov |

[Ni(tmeda)(fCOS)₂] |

Ni(II) | tmeda | Octahedral | nih.gov |

[Ni(dppe)(fCOS)₂] |

Ni(II) | dppe | Square Planar | nih.gov |

[(PPh₃)₂Cd(SCOf)₂] |

Cd(II) | PPh₃ | Distorted Tetrahedral | nih.gov |

Na₂[(PPh₃)Cd(MeOH)(SCOf)₃]₂ |

Cd(II) | PPh₃, MeOH | Trigonal Pyramidal | nih.gov |

Spectroscopic and Structural Elucidation Studies of S Phenyl Furan 2 Carbothioate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Detailed analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of hydrogen and carbon atoms within the S-phenyl furan-2-carbothioate molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the furan (B31954) and phenyl rings.

A singlet is observed for the proton at position 5 of the furan ring (H-5). The protons of the phenyl group typically appear as a multiplet, while the remaining furan protons also show characteristic splitting patterns. For instance, a doublet of doublets is often seen for the proton at position 3 of the furan ring (H-3). rsc.orgnsf.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-5 | 7.62 - 7.65 | s | |

| Phenyl H | 7.43 - 7.58 | m | |

| Furan H-4 | 7.26 - 7.29 | d | 3.6 - 4.3 |

| Furan H-3 | 6.57 - 6.60 | dd | 3.5 - 3.7, 1.6 - 1.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbon of the thioester group is characteristically downfield.

The carbon atoms of the furan and phenyl rings resonate at distinct chemical shifts, allowing for their unambiguous assignment. The chemical shifts are influenced by the electronic environment of each carbon atom. rsc.orgnsf.govrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 178.66 - 178.95 |

| Furan C-2 | 150.37 - 150.70 |

| Furan C-5 | 146.48 - 146.79 |

| Phenyl C-1' | 135.16 - 135.47 |

| Phenyl C-2', C-6' | 129.67 - 129.98 |

| Phenyl C-3', C-5' | 129.27 - 129.58 |

| Phenyl C-4' | 126.19 - 126.53 |

| Furan C-4 | 116.26 - 116.56 |

| Furan C-3 | 112.44 - 112.75 |

Data compiled from multiple sources. rsc.orgnsf.govrsc.orgsorbonne-universite.fr

Isotopic Labeling and Deuterium (B1214612) NMR Applications

Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a powerful tool in mechanistic and structural studies. symeres.com While specific studies on the deuterium NMR of this compound are not extensively documented in the provided results, the principles of isotopic labeling are broadly applicable. For instance, deuterium labeling can aid in signal assignment in complex ¹H NMR spectra and can be used to probe reaction mechanisms. symeres.comarizona.edu The synthesis of isotopically labeled compounds is crucial for these applications, often involving the use of labeled precursors. imist.manih.govresearchgate.net

Multinuclear NMR for Advanced Structural Characterization

While ¹H and ¹³C are the most common nuclei studied in NMR, the investigation of other nuclei (multinuclear NMR) can provide further structural insights, especially in organometallic complexes or compounds with heteroatoms. For thioesters and related thiocarbamates, multinuclear NMR studies, including nuclei like ¹¹⁹Sn, have been employed to understand coordination geometries and bonding. nih.govasianpubs.orgresearchgate.netnih.gov Although direct multinuclear NMR data for this compound is not prevalent in the search results, the techniques are relevant for studying its potential metal complexes or for more in-depth analysis of the sulfur atom's electronic environment.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the thioester, as well as vibrations associated with the furan and phenyl rings. The C=O stretching frequency in thioesters is typically found in the range of 1680-1730 cm⁻¹. The exact position is sensitive to the electronic and steric effects of the substituents. Vibrational modes of the furan ring, such as C=C and C-O stretching, are also expected to be present. researchgate.netuliege.beglobalresearchonline.netresearchgate.net

While a specific, complete FTIR spectrum for this compound is not provided in the search results, analysis of related furan derivatives suggests that characteristic bands for the furan ring would be observed. researchgate.netresearchgate.net

Raman Spectroscopy

Detailed Raman spectroscopic data for this compound is not extensively available in the surveyed literature. However, based on studies of structurally related compounds, such as substituted 5-phenyl-2-furonitriles, the expected Raman spectrum can be inferred. chemicalpapers.com The spectrum would be characterized by vibrational modes originating from the furan ring, the phenyl ring, and the carbothioate linker.

Key expected Raman shifts would include:

Aromatic C-H stretching: Bands from both the phenyl and furan rings typically appear in the 3000-3100 cm⁻¹ region.

C=O stretching: The carbonyl group of the thioester is expected to produce a strong band, although its precise wavenumber can be influenced by conjugation with the furan ring.

Ring stretching (C=C): Vibrations corresponding to the stretching of the C=C bonds within the furan and phenyl rings would be prominent, generally appearing in the 1400-1600 cm⁻¹ range.

C-S stretching: The carbon-sulfur bond vibration is typically weaker and appears at lower wavenumbers, generally in the 600-800 cm⁻¹ region.

Ring breathing modes: The characteristic symmetric vibrational modes of the furan and phenyl rings would also be present at lower frequencies.

The intensity and exact position of these bands are sensitive to the electronic effects transmitted between the phenyl and furan rings through the thioester bridge. chemicalpapers.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of this compound. The compound has a molecular formula of C₁₁H₈O₂S and a molecular weight of approximately 204.25 g/mol . nih.gov

Under electron impact ionization, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at an m/z of approximately 204. The primary fragmentation patterns would likely arise from the cleavage of the bonds adjacent to the carbonyl group and within the heterocyclic and aromatic rings. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (approx.) | Notes |

| [C₁₁H₈O₂S]⁺ | Molecular Ion | 204 | The parent ion. |

| [C₁₀H₅O₂S]⁺ | [M-H]⁺ | 203 | Loss of a hydrogen atom. |

| [C₅H₃O₂S]⁺ | [M-C₆H₅]⁺ | 127 | Loss of the phenyl radical. |

| [C₄H₃O-CO]⁺ | Furanoyl cation | 95 | Loss of the thiophenyl radical (•SC₆H₅). |

| [C₆H₅S]⁺ | Thiophenyl cation | 109 | Cleavage of the CO-S bond. |

| [C₆H₅]⁺ | Phenyl cation | 77 | Loss of the furan-2-carbothioyl radical. |

| [C₄H₃O]⁺ | Furyl cation | 67 | Fragmentation of the furanoyl cation. |

Note: The m/z values are nominal and may vary slightly based on the specific isotope.

X-ray Diffraction Crystallography for Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound was not identified in the reviewed literature, its solid-state structure can be reliably inferred from analyses of closely related furan-phenyl systems. mdpi.comnih.gov These studies provide a robust framework for understanding the bond parameters, molecular conformation, and intermolecular forces that define its crystal lattice.

A hypothetical SC-XRD analysis of this compound would reveal its precise three-dimensional atomic arrangement in the crystalline state. Based on analogous structures, the molecule is expected to exhibit a nearly planar conformation, although some degree of twisting between the furan and phenyl rings is likely. mdpi.comnih.gov The analysis would provide key data such as the crystal system, space group, and unit cell dimensions. For instance, related furan-phenyl compounds often crystallize in monoclinic or orthorhombic systems. nih.govresearchgate.net

Table 2: Predicted Crystallographic Data for this compound (by Analogy)

| Parameter | Predicted Value/System | Source of Analogy |

| Crystal System | Monoclinic / Orthorhombic | nih.govresearchgate.net |

| Molecular Conformation | Near-planar | mdpi.com |

| Dihedral Angle (Furan-Phenyl) | ~3-8° | mdpi.comnih.gov |

Table 3: Predicted Key Bond Lengths and Angles for this compound (by Analogy)

| Bond/Angle | Type | Predicted Value | Source of Analogy |

| C=O | Bond Length | ~1.21 Å | researchgate.net |

| C(furan)-C(carbonyl) | Bond Length | ~1.46 Å | mdpi.com |

| C(carbonyl)-S | Bond Length | ~1.77 Å | Standard Thioester Values |

| S-C(phenyl) | Bond Length | ~1.78 Å | Standard Thioester Values |

| Furan Ring Bonds | Bond Lengths | ~1.36-1.44 Å | mdpi.comnih.gov |

| Phenyl Ring Bonds | Bond Lengths | ~1.38-1.40 Å | mdpi.comnih.gov |

| O-C-S | Bond Angle | ~123° | Standard Thioester Values |

| C-S-C | Bond Angle | ~100° | Standard Thioester Values |

| C(furan)-C(carbonyl)-S | Torsion Angle | ~0° or ~180° | Assumes planarity |

The crystal packing of this compound would be governed by a combination of non-covalent interactions. While strong hydrogen bonds are absent, the packing is expected to be stabilized by weaker C-H···O interactions and, most significantly, by π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.comnih.gov These interactions dictate how molecules arrange themselves in the crystal lattice, influencing properties like density and stability. The aggregation of molecules often leads to the formation of layered or herringbone structures. mdpi.commdpi.com

π-π stacking interactions are expected to be a dominant force in the crystal packing of this compound. nih.govrsc.org These can occur in several configurations, including face-to-face or, more commonly, offset-stacked and T-shaped arrangements to minimize electrostatic repulsion. nih.gov

Two primary types of stacking are anticipated:

Phenyl-Phenyl Stacking: Interactions between the phenyl rings of neighboring molecules.

Furan-Phenyl Stacking: Heteroaromatic stacking between the furan ring of one molecule and the phenyl ring of another.

Studies on analogous compounds show that both types of interactions are crucial for stabilizing the crystal structure. mdpi.com The geometry of these interactions, particularly the centroid-to-centroid distance and the slip angle, are key descriptors.

Table 4: Predicted π-π Stacking Parameters (by Analogy)

| Interaction Type | Parameter | Predicted Value Range | Source of Analogy |

| Furan-Phenyl Stacking | Centroid-to-Centroid Distance | 3.7 - 3.9 Å | mdpi.com |

| Phenyl-Phenyl Stacking | Centroid-to-Centroid Distance | 3.8 - 4.0 Å | mdpi.com |

| General π-π Stacking | Dihedral Angle between Rings | ~50-70° (T-shaped) or parallel (offset) | nih.gov |

Intermolecular Interactions and Crystal Packing Phenomena

Hydrogen Bonding Contributions

In the crystalline state, the arrangement of molecules is significantly influenced by a network of intermolecular interactions. While strong hydrogen bonds, such as those involving highly polar O-H or N-H groups, are primary drivers of molecular assembly, weaker C-H···O and C-H···S hydrogen bonds also play a crucial role in the stabilization of crystal packing. In the context of this compound and its derivatives, the molecular structure lacks classical hydrogen bond donors. Consequently, the dominant cohesive forces are expected to be of the van der Waals type, including π-π stacking interactions between the furan and phenyl rings.

A hypothetical table of potential hydrogen bond geometries for this compound, based on typical bond lengths and angles observed in similar structures, is presented below.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(furan) | H | O(carbonyl) | 1.08 | > 2.5 | > 3.2 | < 150 |

| C(phenyl) | H | O(carbonyl) | 1.08 | > 2.5 | > 3.2 | < 150 |

| C(furan) | H | S(thioester) | 1.08 | > 2.8 | > 3.5 | < 150 |

| C(phenyl) | H | S(thioester) | 1.08 | > 2.8 | > 3.5 | < 150 |

Note: This table is illustrative and based on expected values. Actual values would require experimental determination via X-ray crystallography.

Enrichment Ratio of Atomic Contacts and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a detailed picture of how neighboring molecules interact. The analysis of 2D fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these interactions, and the enrichment ratio (E_XY) offers a quantitative measure of the propensity for two atomic species, X and Y, to form contacts. nih.govmdpi.com An enrichment ratio greater than unity indicates a higher tendency for a particular contact to form compared to what would be expected from a random distribution of contacts. nih.gov

In aromatic systems, C···C contacts often exhibit large enrichment ratios, which is indicative of significant π-π stacking interactions. nih.gov Similarly, polar contacts such as C···H, O···H, and N···H are frequently enriched, corresponding to various forms of hydrogen bonding. nih.gov Conversely, contacts between like-charged or sterically hindered atoms, such as O···O, are typically impoverished (E_XY < 1). nih.gov

The enrichment ratios for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate are presented in the table below, offering a representative example of the types of interactions that likely stabilize the crystal structure of this compound.

Table 2: Analysis of Intermolecular Contacts and Enrichment Ratios for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. mdpi.com

| Contact Type (X···Y) | Surface Contribution S_X (%) | Proportion of Actual Contacts C_XY (%) | Enrichment Ratio E_XY |

| C···H | 28.5 | 22.4 | 0.98 |

| C···C | 28.5 | 7.9 | 1.10 |

| O···H | 22.1 | 18.2 | 1.03 |

| H···H | 13.9 | 16.3 | 1.47 |

| F···H | 4.1 | 5.8 | 1.78 |

| N···O | 2.9 | 0.9 | 0.81 |

| O···C | 22.1 | 9.7 | 0.55 |

| F···C | 4.1 | 2.6 | 0.80 |

Data adapted from a study on a related furan derivative. mdpi.com The enrichment ratio highlights the propensity of different atomic pairs to form intermolecular contacts.

Based on this data, it can be inferred that for this compound, H···H and C···C contacts would be significantly enriched, pointing to the importance of van der Waals forces and π-π stacking in the crystal packing. The presence of the thioester sulfur atom would introduce S···H and S···C contacts, the enrichment of which would depend on their specific geometric arrangement and electronic environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For organic molecules containing chromophores such as aromatic rings and conjugated systems, UV-Vis spectroscopy is a fundamental tool for characterizing their electronic structure. This compound contains both a furan ring and a phenyl ring, as well as a carbonyl group, all of which are chromophoric and contribute to its electronic absorption profile.

The photophysical properties of such molecules are dictated by the nature of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the wavelength of maximum absorption (λ_max).

In similar systems, such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the experimental UV-Vis spectrum in dichloromethane (B109758) shows a λ_max at 301 nm. physchemres.org Theoretical calculations on related molecules often predict multiple electronic transitions contributing to the observed spectrum. physchemres.org For this compound, the absorption spectrum is expected to arise from π → π* transitions within the furan and phenyl rings and n → π* transitions associated with the carbonyl and thioester groups.

The solvent environment can also influence the photophysical properties of a molecule. Polar solvents can stabilize the ground or excited states to different extents, leading to a shift in the absorption maxima (solvatochromism). For instance, in some aromatic compounds, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the λ_max. physchemres.org

The table below presents hypothetical UV-Vis absorption data for this compound in different solvents, based on the behavior of analogous aromatic and heterocyclic compounds.

Table 3: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Dielectric Constant (ε) | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| Hexane | 1.88 | ~280-300 | ~10,000-15,000 | π → π |

| Dichloromethane | 8.93 | ~285-305 | ~10,000-15,000 | π → π |

| Ethanol | 24.55 | ~290-310 | ~10,000-15,000 | π → π |

| Acetonitrile | 37.5 | ~290-310 | ~10,000-15,000 | π → π |

Note: This table is illustrative. The exact λ_max and molar absorptivity values are dependent on experimental conditions and the specific electronic structure of the molecule.

Further photophysical characterization would involve fluorescence spectroscopy to investigate the emissive properties of the molecule upon excitation. Many aromatic compounds exhibit fluorescence, and the quantum yield and lifetime of this emission provide deeper insights into the de-excitation pathways of the excited electronic states. mdpi.com The presence of the sulfur atom in the thioester linkage might also influence the photophysical behavior, potentially promoting intersystem crossing to the triplet state and leading to phosphorescence.

Computational and Theoretical Chemistry of S Phenyl Furan 2 Carbothioate Systems

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like S-phenyl furan-2-carbothioate. scienceopen.comchemrxiv.org DFT methods, particularly with hybrid functionals such as B3LYP and M06-2X, offer a balance of computational cost and accuracy, making them suitable for calculating geometries, reaction energies, and spectroscopic properties. researchgate.netmdpi.com

The flexibility of this compound is primarily centered around the torsional angles of the thioester linkage. Conformational analysis using DFT is crucial to identify the most stable arrangements of the furan (B31954) and phenyl rings relative to each other. This involves mapping the potential energy surface by systematically rotating the key dihedral angles, such as the C(furan)-C(carbonyl)-S-C(phenyl) and C(carbonyl)-S-C(phenyl)-C(phenyl) angles.

The primary goal is to locate the global minimum energy conformer and other low-energy isomers that may exist in equilibrium. olemiss.edu The analysis reveals the energy barriers to rotation between these conformers, indicating the molecule's rigidity. olemiss.edu For this compound, the lowest energy structures are expected to be relatively planar to maximize π-conjugation, though steric hindrance can lead to non-planar arrangements. olemiss.edu The relative energies of different conformers can be calculated to predict their population distribution at a given temperature using Boltzmann statistics.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT (This table is illustrative, based on typical findings for similar molecular systems.)

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Anti-planar | ~180° | 0.00 | 75.5 |

| Syn-planar | ~0° | 1.50 | 7.8 |

| Gauche 1 | ~60° | 0.95 | 15.2 |

| Gauche 2 | ~-60° | 2.50 | 1.5 |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the entire reaction coordinate, researchers can identify the transition state (TS)—the highest energy point along the lowest energy path from reactants to products. mdpi.com Characterizing the TS is vital for understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier. mdpi.com

For instance, in a nucleophilic acyl substitution reaction, DFT can be used to model the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the departure of the thiophenolate leaving group. Calculations would provide the geometries of all stationary points (reactants, intermediates, transition states, and products) and their corresponding energies. mdpi.com Vibrational frequency analysis is performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

DFT provides a reliable method for predicting spectroscopic properties, which serves as a powerful tool for structural confirmation. The Gauge-Invariant Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). globalresearchonline.netd-nb.info These predicted shifts, when compared with experimental data, can help assign signals and confirm the proposed molecular structure. researchgate.net The accuracy of these predictions is often high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C having been reported for other complex organic molecules. d-nb.info

Similarly, DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-S stretching, or aromatic ring modes. globalresearchonline.net This allows for the detailed assignment of experimental spectra and provides insight into the molecule's bonding and structure. globalresearchonline.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (This table is illustrative, showing the typical correlation achieved with DFT methods.)

| Parameter | Nucleus/Bond | Predicted Value (DFT/B3LYP) | Experimental Value |

| ¹³C NMR Shift | Carbonyl (C=O) | 185.5 ppm | 184.9 ppm |

| ¹H NMR Shift | Furan H3 | 7.35 ppm | 7.29 ppm |

| IR Frequency | C=O Stretch | 1675 cm⁻¹ | 1670 cm⁻¹ |

| IR Frequency | C-S Stretch | 710 cm⁻¹ | 706 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change. researchgate.net This approach allows for the exploration of conformational flexibility, solvent effects, and intermolecular interactions in a more realistic, dynamic environment. nih.govresearchgate.net For this compound, an MD simulation could model its behavior in a solvent like water or an organic solvent, showing how the molecule tumbles, vibrates, and transitions between different conformations.

Quantum Chemical Studies of Electronic Properties and Reactivity

Quantum chemical calculations, primarily using DFT, are essential for understanding the electronic properties that govern the reactivity of this compound. scienceopen.comvsu.ru Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. arabjchem.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Other key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen would be a site of negative potential, while the carbonyl carbon would be a site of positive potential.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, hybridization, and donor-acceptor (delocalization) interactions within the molecule. vsu.ru

Bader's Quantum Theory of Atoms in Molecules (AIM): AIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions. vsu.ru

Table 3: Hypothetical Calculated Electronic Properties of this compound (This table is illustrative of typical quantum chemical outputs.)

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall molecular polarity |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

When exploring the biological or chemical activity of a series of analogues based on the this compound scaffold, Quantitative Structure-Activity Relationship (QSAR) modeling becomes a valuable tool. researchgate.net QSAR attempts to build a mathematical relationship between the chemical structures of a set of compounds and their measured activity. semanticscholar.org

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These studies proceed by:

Building a Dataset: A series of this compound derivatives with experimentally measured biological activities is compiled.

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or a pharmacophore model.

Calculating Fields: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic (for CoMFA) or other similarity fields (hydrophobic, hydrogen bond donor/acceptor for CoMSIA) are calculated.

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the field values with the variations in biological activity.

Model Validation: The resulting model is validated for its statistical significance and predictive power using techniques like cross-validation and external test sets. periodikos.com.br

The final 3D-QSAR model is often visualized as contour maps, which highlight regions in 3D space where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease activity. mdpi.comperiodikos.com.br These maps provide intuitive, graphical guidance for designing new, more potent derivatives.

Advanced Catalytic and Materials Applications of Thioester Containing Furan Compounds

Applications in Organic Synthesis as Catalysts or Reagents

S-phenyl furan-2-carbothioate and similar structures are valuable reagents in synthetic organic chemistry, particularly in metal-catalyzed reactions where the thioester group can be strategically cleaved or transformed.

Metal-Catalyzed Transformations Initiated by Thioesters

Thioesters are effective acylating agents and have been increasingly recognized as versatile coupling partners in metal-catalyzed reactions. A notable application is in decarbonylative cross-coupling, where the carbon-sulfur bond of the thioester is activated to form new bonds.

Research has demonstrated the use of this compound as a substrate in rhodium-catalyzed decarbonylative thioetherification. nsf.gov This process allows for the synthesis of valuable thioethers by forming a new carbon-sulfur bond without the carbonyl group. The reaction proceeds in the presence of a commercially available rhodium catalyst, [Rh(cod)Cl]₂, and notably, does not require phosphine (B1218219) ligands or other additives. nsf.gov This method exhibits excellent functional group tolerance, making it a robust tool for organic synthesis. nsf.gov For instance, the reaction of this compound can be performed on a gram scale, highlighting its practical utility. nsf.gov

| Reactant | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | [Rh(cod)Cl]₂ (2 mol%) | Toluene (B28343) (0.20 M), 160 °C, 15 h | 2-(Phenylthio)furan | Data not specified in source |

Organocatalytic Applications

In the realm of organocatalysis, which avoids the use of metals, furan (B31954) derivatives are key participants in various reaction cascades. While this compound itself is not typically the catalyst, its furan moiety and activated carbonyl group make it a potential substrate in reactions catalyzed by small organic molecules like proline or its derivatives. researchgate.net

For example, organocatalytic methodologies have been developed for the enantioselective synthesis of complex molecules containing furan rings. One such strategy involves a one-pot cascade of epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a Feist−Bénary reaction with 1,3-dicarbonyl compounds to yield highly functionalized furans. acs.org The electrophilic nature of the thioester in this compound suggests its potential as a reactant in similar Michael addition or annulation sequences, catalyzed by chiral amines or thioureas to generate complex, optically active furan-containing structures. mdpi.com

Furan-2-thiocarboxylate Metal Complexes in Catalysis

When the S-phenyl group is replaced by a formal negative charge, the resulting furan-2-thiocarboxylate anion (fCOS⁻) acts as a versatile ligand for various metal centers. The resulting coordination complexes have shown remarkable catalytic activity in diverse and important chemical reactions. The presence of both a "soft" sulfur donor and "hard" oxygen donors allows for unique coordination geometries and electronic properties at the metal center.

Oxygen Reduction Reactions

A series of Nickel(II) complexes containing the furan-2-thiocarboxylate ligand have been synthesized and investigated for their electrocatalytic activity in the oxygen reduction reaction (ORR). acs.orgresearchgate.net These complexes, when integrated with multi-walled carbon nanotubes (MWCNTs), serve as efficient and durable catalysts for the selective two-electron reduction of oxygen to produce hydrogen peroxide (H₂O₂). acs.orgbhu.ac.in This is a highly desirable alternative to the energy-intensive anthraquinone (B42736) process for H₂O₂ synthesis. researchgate.net

The catalytic performance is influenced by the other ligands attached to the nickel center. Complexes with soft donor sites, such as phosphorus and sulfur, tend to show high selectivity for the two-electron pathway. acs.org The composite material created by immobilizing these complexes on MWCNTs demonstrates high durability, making it suitable for long-term operation. acs.orgresearchgate.net

| Complex Composite | Coordination Sites | ORR Pathway | Selectivity/Activity |

|---|---|---|---|

| [Ni(tmeda)(fCOS)₂]@MWCNTs | S, N, O | 2-electron | Moderate selectivity and activity |

| [Ni(opda)₂(fCOS)₂]@MWCNTs | S, N | 2-electron | Highest onset potential and reaction rate |

| [Ni(dppe)(fCOS)₂]@MWCNTs | P, S | 2-electron | Relatively high selectivity |

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. Metal complexes of furan-2-thiocarboxylate have emerged as powerful catalysts for such transformations.

Biginelli Synthesis: Cadmium(II) complexes with furan-2-thiocarboxylate ligands have proven to be highly efficient catalysts for the one-pot, three-component Biginelli reaction. rsc.orgresearchgate.net This reaction synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological activities. nih.govmdpi.com The cadmium catalysts exhibit excellent performance, providing high yields of the desired products with very low catalyst loadings (as low as 1 mol%). rsc.org The catalysts are also recyclable, adding to the sustainability of the process. rsc.org

Other Coupling Reactions: The utility of furan-2-thiocarboxylate complexes extends to other important coupling reactions. Copper(I) complexes have been successfully used as catalysts in azide-alkyne cycloaddition "click" reactions to synthesize glycoconjugates, working efficiently at room temperature without the need for a base. rsc.orgresearchgate.net Furthermore, Indium(III) complexes of furan-2-thiocarboxylate are effective catalysts for Knoevenagel condensations and related multicomponent reactions to produce chromene and imidazopyrimidine derivatives. researchgate.net

| Metal Complex | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Cadmium(II) furan-2-thiocarboxylate | Biginelli Reaction | Excellent yields with 1 mol% catalyst loading; catalyst is recyclable. | rsc.org |

| Copper(I) furan-2-thiocarboxylate | Azide-Alkyne "Click" Reaction | Efficient for glycoconjugate synthesis; works at room temperature. | rsc.org |

| Indium(III) furan-2-thiocarboxylate | Knoevenagel Condensation | Highly efficient for synthesis of chromene and imidazopyrimidine derivatives. | researchgate.net |

Thioester-Functionalized Polymers and Advanced Materials

The incorporation of thioester and furan moieties into polymer backbones leads to advanced materials with tunable properties such as degradability and functionality. researchgate.netrsc.org Poly(β-thioester)s are of particular interest as they are analogues of polyesters but with potentially enhanced susceptibility to degradation, making them attractive for biomedical applications and creating recyclable materials. researchgate.netacs.org

Bio-based furan polymers containing thioester groups can be synthesized via thiol-Michael addition polymerization. researchgate.net For example, a derivative of 5-hydroxymethylfurfural (B1680220) can react with dithiols in a process initiated by a catalyst like dimethylphenylphosphine (B1211355) to create poly(β-thioether ester)s. researchgate.netresearchgate.net These polymers possess the inherent functionality of the furan ring and the responsive nature of the thioester linkage. researchgate.net

The synthesis of polythioesters can also be achieved through controlled ring-opening polymerization (ROP) of biosourced thiolactone monomers. acs.orgpku.edu.cn This method allows for the creation of high molar mass polymers with narrow dispersities. The resulting polymers can be easily functionalized after polymerization, for example, via "thiol-ene" modification on side chains, to introduce a wide range of chemical groups. pku.edu.cn A key feature of these materials is their potential for complete recyclability; the thioester bonds can be selectively cleaved under mild conditions to recover the original monomer in a clean form. acs.orgpku.edu.cn

Synthesis of Thioester-Containing Monomers

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the reaction of 2-furoyl chloride with thiophenol in the presence of a base like triethylamine (B128534). nsf.gov Another approach is the oxidative coupling of 2-furaldehyde with diphenyl disulfide. rsc.org Spectroscopic data, such as 1H and 13C NMR, confirms the structure of the resulting light yellow oil. rsc.org

| Property | Value | Source |

| Molecular Formula | C11H8O2S | nih.gov |

| Molecular Weight | 204.25 g/mol | nih.gov |

| Appearance | Light yellow oil | rsc.org |

While this compound itself can be considered a monomer, its structure can be further elaborated to introduce polymerizable groups. For instance, functional groups amenable to polymerization, such as vinyl, acrylate, or epoxide moieties, could be introduced onto the phenyl ring or potentially at the 5-position of the furan ring. The reactivity of the furan ring itself, particularly its susceptibility to electrophilic substitution, provides a handle for such modifications. acs.org

The synthesis of more complex thioester-containing furan monomers could also be envisioned starting from furan-2,5-dicarboxylic acid (FDCA), a prominent bio-based platform chemical. rsc.orgacs.org One could imagine the selective mono-esterification of FDCA followed by conversion of the remaining carboxylic acid to a thioester, or vice-versa, to create a bifunctional monomer suitable for step-growth polymerization.

Post-Polymerization Modifications via Thioester Reactivity

The true potential of incorporating a thioester linkage, such as the one present in this compound, into a polymer backbone or as a pendant group lies in the diverse reactivity of this functional group. rsc.org This opens up a vast landscape for post-polymerization modifications, allowing for the tailoring of material properties after the initial polymer has been formed. wiley-vch.demdpi.com

One of the most powerful reactions involving thioesters is the thiol-thioester exchange. This dynamic covalent reaction allows for the reversible cleavage and formation of thioester bonds in the presence of a thiol. researchgate.net In a polymer containing this compound units, this could be exploited for:

Cross-linking and De-cross-linking: Introducing dithiol linkers could lead to the formation of cross-linked networks, enhancing the mechanical properties of the material. The reversibility of the thiol-thioester exchange would allow for these networks to be broken and reformed, leading to self-healing or reprocessable thermosets.

Surface Functionalization: The surface of a polymer film could be modified by reacting it with thiols carrying specific functional groups (e.g., hydrophilic PEG chains, bioactive peptides, or fluorescent dyes).

Drug Delivery: The thioester bond is known to be susceptible to hydrolysis, particularly in the presence of certain enzymes. nih.gov This could be utilized for the controlled release of therapeutic agents attached to the polymer via a thioester linkage.

Another important reaction of thioesters is their aminolysis, which leads to the formation of amides. This provides a straightforward method for introducing amide functionalities into the polymer structure, which can significantly alter properties such as hydrogen bonding, thermal stability, and solubility.

Furthermore, the furan moiety itself offers a distinct and highly valuable avenue for post-polymerization modification through the Diels-Alder reaction. mdpi.comnih.gov The furan ring can act as a diene and react with a wide range of dienophiles, most notably maleimides. mdpi.comnih.gov This reaction is often thermally reversible, allowing for the creation of dynamic and stimuli-responsive materials. For a polymer derived from this compound, this dual reactivity of the furan and thioester groups would allow for orthogonal modification strategies, where each group can be addressed independently to introduce different functionalities.

| Reaction | Reagent | Potential Application |

| Thiol-Thioester Exchange | Dithiol | Reversible cross-linking, self-healing |

| Aminolysis | Amine | Introduction of amide groups, property tuning |

| Diels-Alder Reaction | Maleimide | Thermally reversible cross-linking, surface modification |

The combination of a renewable furan core with a versatile thioester handle in this compound presents a compelling platform for the development of advanced functional materials. The synthetic accessibility of this compound and the rich chemistry of its constituent functional groups pave the way for the creation of novel polymers with tailored properties for a wide range of applications, from smart coatings and adhesives to biomedical devices and controlled release systems.

Future Research Directions and Unexplored Avenues for S Phenyl Furan 2 Carbothioate

The thioester S-phenyl furan-2-carbothioate stands as a versatile chemical entity with demonstrated utility in organic synthesis. However, the full scope of its potential remains an active area of investigation. Future research is poised to unlock novel synthetic pathways, uncover new modes of reactivity, and expand its application in complex molecular architectures. This article explores the prospective research directions that could significantly broaden the scientific and practical importance of this compound.

Q & A

Q. What are the recommended methods for synthesizing S-phenyl furan-2-carbothioate with high purity?

- Methodological Answer : Synthesis typically involves thioesterification of furan-2-carboxylic acid derivatives with thiophenol. A common approach includes:

Reacting furan-2-carbonyl chloride with thiophenol in anhydrous dichloromethane under nitrogen atmosphere.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Confirming purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Key Considerations :

-

Use anhydrous conditions to prevent hydrolysis of the thioester bond.

-

Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2).

Table 1 : Synthesis Optimization Parameters

Method Yield (%) Purity (%) Reference Thioesterification 65–75 ≥98 Microwave-assisted 80–85 ≥99

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Structural characterization requires a combination of spectroscopic and crystallographic techniques:

X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond: ~1.68 Å; dihedral angle between furan and phenyl: ~80.9°) .

Q. NMR Spectroscopy :

- ¹H NMR : Signals at δ 7.4–7.6 (phenyl protons) and δ 6.5–7.0 (furan protons).

- ¹³C NMR : Carbonyl carbon (C=S) at δ 190–195 ppm .

Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 194.2 .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Limit of detection (LOD): 0.1 ppm .

- HPLC-DAD : C18 column, isocratic elution (acetonitrile:water 70:30), retention time ~8.2 min .

- LC-MS/MS : MRM transitions m/z 194 → 121 (quantifier) and m/z 194 → 93 (qualifier) for confirmation .

Q. How does solvent polarity affect the stability of this compound?

- Methodological Answer : Stability studies in solvents (e.g., DMSO, ethanol, hexane) show:

- Polar solvents (DMSO) : Accelerate hydrolysis (half-life: 12 hours at 25°C).

- Non-polar solvents (hexane) : Enhance stability (half-life: >1 week at 25°C).

Recommendation : Store in anhydrous hexane at –20°C for long-term stability .

Q. What are the documented biological activities of this compound derivatives?

- Methodological Answer : Derivatives exhibit:

- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli .

- Enzyme inhibition : IC₅₀ of 1.2 µM against COX-2 in vitro .

Screening Workflow :

Synthesize derivatives via nucleophilic substitution (e.g., replacing phenyl with substituted aryl groups).

Test in dose-response assays (0.1–100 µM) with positive controls .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon).

- Molecular Dynamics : Simulate reaction trajectories with nucleophiles (e.g., amines) to predict kinetic barriers .

Validation : Compare computational results with experimental kinetic data (e.g., rate constants in DMF at 60°C) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for COX-2 inhibition) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

Case Study : Discrepancies in MIC values may arise from differences in bacterial strain susceptibility or solvent effects .

Q. How do steric and electronic effects influence the catalytic activity of this compound in transition-metal complexes?

- Methodological Answer :

- Ligand Design : Modify substituents on the phenyl ring (e.g., electron-withdrawing –NO₂ groups) to enhance metal coordination.

- XAS Studies : Analyze metal-ligand bond distances (e.g., Pd–S bond: 2.3–2.5 Å) using synchrotron radiation .

Table 2 : Catalytic Performance of Pd Complexes

| Ligand Substituent | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|

| –H | 1200 | |

| –NO₂ | 2500 |

Q. What are the degradation pathways of this compound under UV irradiation?

- Methodological Answer :

- Photolysis Studies : Expose to UV-C light (254 nm) in aqueous acetonitrile.

- Degradation Products : Identify via LC-MS (e.g., furan-2-carboxylic acid and diphenyl disulfide) .

Mechanism : Radical-mediated cleavage of the C–S bond, confirmed by ESR spin-trapping experiments .

Q. How can researchers design experiments to study the environmental fate of this compound?

- Methodological Answer :

- Soil Microcosm Studies : Incubate with agricultural soil (pH 6.5–7.0) at 25°C. Measure residual compound via GC-MS.

- Ecotoxicology : Test acute toxicity to Daphnia magna (LC₅₀: 48-hour exposure) .

Data Interpretation : Use first-order kinetics to model degradation half-life (t₁/₂: 5–7 days in aerobic soil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.